molecular formula C23H22ClFN2O3S2 B4617419 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B4617419
M. Wt: 493.0 g/mol
InChI Key: QWYDYSYGIHFCBU-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C23H22ClFN2O3S2 and its molecular weight is 493.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.0744408 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Insecticide Class

  • Flubendiamide : Research on a similar compound, flubendiamide, indicates it is a novel class of insecticide with a unique chemical structure. It displays high insecticidal activity against lepidopterous pests, including resistant strains, and exhibits a novel mode of action distinct from commercial insecticides. It is also safe for non-target organisms and is considered suitable for integrated pest management programs (Tohnishi et al., 2005).

Cardiac Electrophysiological Activity

  • N-Substituted Imidazolylbenzamides : A study on N-substituted imidazolylbenzamides, which are structurally related, revealed these compounds' potency in in vitro cardiac assays. They displayed activity comparable to a known class III electrophysiological agent, indicating potential for development as selective class III agents (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

  • Sulfonamides and Glaucoma : A series of thioureido-substituted sulfonamides showed potent inhibition of carbonic anhydrase isozymes and reduced elevated intraocular pressure in a glaucoma rabbit model. This study indicates the potential of designing potent inhibitors targeting specific isozymes for glaucoma treatment (Mincione et al., 2005).

Radioprotective Activity

  • Fluorine-Containing Amides : Research on fluorine-containing amides like N-2-(p-fluorophenyl)ethylamides has shown radioprotective activity, highlighting the influence of fluorine atoms on this property. These findings suggest potential applications in radiation protection (Vasil'eva & Rozhkov, 1992).

Properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3S2/c1-16-5-11-19(12-6-16)32(29,30)27-18-9-7-17(8-10-18)23(28)26-13-14-31-15-20-21(24)3-2-4-22(20)25/h2-12,27H,13-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYDYSYGIHFCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCSCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

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